An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)piperidine: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 4-(1,3-Oxazol-5-yl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The confluence of robust heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the linkage of a piperidine ring—a privileged structure in numerous approved drugs—with an oxazole moiety presents a compelling architectural motif. This guide provides a comprehensive technical overview of 4-(1,3-Oxazol-5-yl)piperidine, a versatile building block with significant potential in drug discovery. We will delve into its synthesis, physicochemical properties, and the burgeoning therapeutic applications of its derivatives, offering field-proven insights for researchers navigating the development of novel therapeutics.
Core Molecular Architecture and Physicochemical Properties
The 4-(1,3-Oxazol-5-yl)piperidine scaffold combines the conformational flexibility and basic nitrogen of the piperidine ring with the aromatic, hydrogen-bond accepting properties of the 1,3-oxazole ring. This unique combination of features makes it an attractive starting point for library synthesis and lead optimization.
Structural Features
The core structure consists of a piperidine ring substituted at the 4-position with the 5-position of a 1,3-oxazole ring. The piperidine nitrogen provides a key handle for derivatization, allowing for the introduction of a wide range of substituents to modulate pharmacokinetic and pharmacodynamic properties.
Caption: Chemical structure of 4-(1,3-Oxazol-5-yl)piperidine.
Physicochemical Data
| Property | Predicted Value/Range | Justification |
| Molecular Weight | 152.19 g/mol | Calculated from the chemical formula C8H12N2O. |
| logP | ~1.0 - 1.5 | Estimated based on the combination of a hydrophilic piperidine and a moderately lipophilic oxazole. |
| pKa | ~8.5 - 9.5 | The basicity is primarily due to the piperidine nitrogen. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The free base is expected to have limited aqueous solubility, while the salt form will be more soluble. |
| Melting Point | Not reported for the free base. The hydrochloride salt is expected to be a high-melting solid. | Data from a related compound, 1-(cyclopropylmethyl)-3-(1,3-oxazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride, shows a melting point of 126–127 °C[1]. |
Synthesis of the 4-(1,3-Oxazol-5-yl)piperidine Core
The construction of the 5-substituted 1,3-oxazole ring is efficiently achieved through the Van Leusen oxazole synthesis. This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to form the oxazole ring from an aldehyde precursor.[2][3]
Rationale for the Van Leusen Approach
The Van Leusen reaction is a robust and high-yielding method for the synthesis of 5-substituted oxazoles.[2][3] It proceeds through a [3+2] cycloaddition mechanism and is tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[2] The readily available N-protected piperidine-4-carboxaldehyde serves as the starting material for the piperidine portion of the molecule.
Experimental Protocol: Synthesis of N-Boc-4-(1,3-oxazol-5-yl)piperidine
This protocol outlines the synthesis of the N-Boc protected intermediate, which can then be deprotected to yield the free base or used directly for further derivatization.
Step 1: Reaction Setup
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To a solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).
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Cool the mixture in an ice bath.
Step 2: Base Addition and Reaction
-
Slowly add a solution of potassium carbonate (K2CO3) (2.0-2.5 eq) in water to the cooled reaction mixture with vigorous stirring. The use of a strong base is crucial for the deprotonation of TosMIC.[4]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Workup and Purification
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Partition the residue between water and a suitable organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-4-(1,3-oxazol-5-yl)piperidine as a pure compound.
Caption: Potential anticancer mechanisms of action for 4-(oxazolyl)piperidine derivatives.
Antimicrobial Activity
The oxadiazole ring, a close relative of the oxazole ring, is a component of numerous antibacterial and antifungal agents. [5][6]Derivatives of 1,3,4-oxadiazole have shown efficacy against a range of pathogens. [5]For example, 5-nitrofuran-tagged oxazolyl pyrazolopiperidines have demonstrated good activity against ESKAPE pathogens. [1][7]This suggests that the 4-(1,3-Oxazol-5-yl)piperidine core could be a valuable starting point for the development of new antimicrobial agents.
Experimental Protocol: Broth Microdilution Assay for Antibacterial Susceptibility Testing
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Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in appropriate broth medium. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
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Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Central Nervous System (CNS) Applications
The piperidine moiety is a common feature in many CNS-active drugs. Derivatives of piperidine have been explored for a variety of neurological and psychiatric disorders. While direct data on the CNS activity of 4-(1,3-Oxazol-5-yl)piperidine is limited, related structures have shown promise. For example, certain piperidine derivatives have been investigated as 5-HT2A receptor inverse agonists with potential antipsychotic activity. [8]
Future Directions and Conclusion
The 4-(1,3-Oxazol-5-yl)piperidine scaffold represents a promising and underexplored area of chemical space for drug discovery. Its straightforward synthesis via the Van Leusen reaction allows for the facile generation of diverse libraries of compounds. The demonstrated biological activities of its close analogues in oncology and infectious diseases provide a strong rationale for further investigation.
Future research should focus on:
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Systematic Derivatization: Exploration of the structure-activity relationship (SAR) by modifying the piperidine nitrogen and potentially substituting the oxazole ring.
-
Broad Biological Screening: Evaluation of new derivatives against a wide range of biological targets to uncover novel therapeutic applications.
-
Pharmacokinetic Profiling: Assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to optimize their drug-like characteristics.
References
- Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A new and simple synthesis of oxazoles from ketones. Tetrahedron Lett.1972, 13, 3119-3122.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules2022, 27(8), 2486.
- Vanover, K. E.; et al. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. J. Pharmacol. Exp. Ther.2006, 317(2), 910-918.
- Kłys, A.; et al. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Pharmaceuticals (Basel)2021, 14(12), 1274.
- Krasavin, M.; et al. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorg. Med. Chem. Lett.2013, 23(13), 3909-3913.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules2021, 26(16), 4987.
- Designing, synthesis and pharmacology of some novel 4-{4-(4-bromobenzyliden)amino}piperidin-1-yl)-5-aryl-3-thiol-4H-1,2,4-triazoles. Der Pharma Chemica2015, 7(10), 28-36.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Int. J. Mol. Sci.2021, 22(13), 6979.
- A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega2020, 5(43), 28096-28106.
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules2023, 28(16), 6109.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega2020, 5(23), 13903-13911.
- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules2010, 15(4), 2539-2551.
- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
- Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega2023, 8(10), 9579-9594.
- 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE P
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules2021, 26(16), 4987.
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020, 25(7), 1649.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Int. J. Mol. Sci.2021, 22(13), 6979.
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